molecular formula C8H10N2O4S B12597965 Phenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-32-0

Phenyl N'-[(methanesulfonyl)oxy]carbamimidate

Cat. No.: B12597965
CAS No.: 651306-32-0
M. Wt: 230.24 g/mol
InChI Key: RIKPURNWBUTUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N'-[(methanesulfonyl)oxy]carbamimidate is a carbamimidate derivative characterized by a phenyl group attached to a carbamimidate core, with a methanesulfonyloxy (mesyloxy) substituent at the N'-position. Carbamimidates are structurally defined by the general formula $ \text{R}^1\text{N=C(OR}^2\text{)NR}^3\text{R}^4 $, where the substituents ($ \text{R}^1-\text{R}^4 $) dictate their reactivity and applications.

Properties

CAS No.

651306-32-0

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

[[amino(phenoxy)methylidene]amino] methanesulfonate

InChI

InChI=1S/C8H10N2O4S/c1-15(11,12)14-10-8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10)

InChI Key

RIKPURNWBUTUAS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)ON=C(N)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of phenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

C6H5NCO+CH3SO2ClC6H5N(CH3SO2)CO+HCl\text{C}_6\text{H}_5\text{NCO} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3\text{SO}_2)\text{CO} + \text{HCl} C6​H5​NCO+CH3​SO2​Cl→C6​H5​N(CH3​SO2​)CO+HCl

Industrial Production Methods

Industrial production of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce methyl-substituted compounds.

Scientific Research Applications

Chemical Properties and Structure

Phenyl N'-[(methanesulfonyl)oxy]carbamimidate is characterized by its unique structure, which includes a phenyl group, a carbamimidate functional group, and a methanesulfonate moiety. The molecular formula is C10H12N2O3S, with a molecular weight of 240.28 g/mol. The presence of the methanesulfonate group enhances its reactivity, making it suitable for various synthetic applications.

Organic Synthesis

This compound is primarily utilized in organic synthesis as a versatile reagent. It acts as an electrophilic species in nucleophilic substitution reactions, facilitating the formation of amides and other derivatives. Its ability to participate in various coupling reactions makes it valuable for synthesizing complex organic molecules.

Medicinal Chemistry

The compound has been explored for its potential pharmaceutical applications. It serves as an intermediate in the synthesis of biologically active compounds, including those targeting specific receptors or enzymes involved in disease pathways. Notably, it has been investigated for its role in developing drugs that modulate neurotransmitter systems and exhibit antimicrobial properties.

Research indicates that this compound may influence biological systems through various mechanisms:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were determined using microdilution broth susceptibility assays.
  • Neuropharmacological Effects: The compound has been evaluated for its effects on neurotransmitter modulation, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisUsed as a reagent for nucleophilic substitution reactionsFacilitates formation of amides and complex organic molecules
Medicinal ChemistryIntermediate in drug synthesisPotential for developing drugs targeting specific receptors
Antimicrobial PropertiesExhibits antibacterial activity against common pathogensEffective against E. coli and S. aureus
Neuropharmacological EffectsModulates neurotransmitter systemsPotential treatment for mood disorders

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of this compound derivatives, researchers evaluated their effectiveness against various bacterial strains. The results indicated that certain structural modifications could enhance antimicrobial potency while reducing toxicity.

Case Study 2: Neuropharmacological Effects

Another investigation explored the effects of related compounds on neurotransmitter systems. It was found that modifications to the alkyl chain significantly altered receptor affinity and efficacy, highlighting the importance of structural variations in developing neuroactive drugs.

Mechanism of Action

The mechanism of action of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with nucleophiles, leading to the formation of various derivatives. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phenyl N'-[(methanesulfonyl)oxy]carbamimidate with two carbamimidate derivatives from the literature: FEI199 (phenyl (Z)-N'-cyano-N-(pyridin-4-yl)carbamimidate) and 4m/4m′ (2,2,2-trifluoroethyl N-phenyl-N′-(p-tolyl)carbamimidate). Key distinctions in structure, synthesis, and properties are highlighted.

Structural and Substituent Analysis

Compound Substituents Functional Group Characteristics
This compound - Phenyl (R<sup>1</sup>)
- Methanesulfonyloxy (R<sup>2</sup>: OMs)
Mesyloxy group: Strongly electron-withdrawing, enhances leaving-group capacity .
FEI199 - Pyridin-4-yl (R<sup>1</sup>)
- Cyano (R<sup>2</sup>: CN)
Cyano group: Electron-withdrawing; pyridine moiety introduces aromaticity and hydrogen-bonding potential .
4m/4m′ - Phenyl (R<sup>1</sup>)
- p-Tolyl (R<sup>3</sup>)
- Trifluoroethyl (R<sup>2</sup>: CF3CH2)
Trifluoroethyl: Lipophilic; p-tolyl enhances steric bulk .

Key Insight: The mesyloxy group in the target compound may confer superior reactivity in nucleophilic substitutions compared to the cyano or trifluoroethyl groups in analogs.

Physicochemical Properties

Compound IR Data (cm<sup>-1</sup>) HRMS Data ([M – H]<sup>–</sup>) Notes
This compound Not reported. Not reported. Expected IR peaks: ~1350–1170 cm<sup>-1</sup> (S=O stretch).
FEI199 Not provided in evidence. Not provided in evidence. Cyano group IR: ~2200 cm<sup>-1</sup> (C≡N stretch).
4m/4m′ 3396 (N-H), 1675 (C=O), 1167 (C-F) . 349.1535 (calc. 349.1533 for C19H20F3N2O) . HRMS confirms molecular formula; IR aligns with carbamimidate core.

Key Insight : The trifluoroethyl derivative (4m/4m′) exhibits well-characterized spectral data, aiding in structural validation.

Biological Activity

Phenyl N'-[(methanesulfonyl)oxy]carbamimidate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly regarding its interactions with cholinesterases and its implications in cancer treatment. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound belongs to the class of carbamates, which are known for their diverse biological activities. The structure includes a phenyl group and a methanesulfonyl moiety, which may influence its reactivity and interaction with biological targets.

The primary mechanism of action for phenyl carbamates, including this compound, is their ability to inhibit cholinesterases (ChEs). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, enhancing cholinergic signaling. Studies have shown that these compounds can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Cholinesterase Inhibition

Research indicates that this compound exhibits competitive inhibition against BChE. A study demonstrated that certain derivatives showed increased selectivity towards BChE compared to AChE, suggesting potential use in treating conditions characterized by cholinergic deficits .

Table 1: Inhibition Percentages of Cholinesterases

Compound% Inhibition at 700 nMSelectivity (BChE/AChE)
This compound89.7%High
Benzyl Carbamate56.7%Low
Pyridine Carbamate97.4%Moderate

This table summarizes the inhibition percentages observed for various carbamate derivatives, highlighting the superior activity of this compound.

Anticancer Activity

In addition to its cholinesterase inhibitory effects, this compound has shown promise in cancer research. Studies involving acute myeloid leukemia (AML) cells demonstrated that this compound could induce differentiation and apoptosis in cancer cells .

Case Study: Acute Myeloid Leukemia

  • Objective : Evaluate the differentiation-inducing potential of this compound in AML cells.
  • Method : AML cell lines were treated with varying concentrations of the compound.
  • Findings : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity Against AML Cells

CompoundIC50 (µM)Mechanism
This compound5.3Induction of differentiation
Control (DMSO)>20No effect

This case study illustrates the compound's potential as an anticancer agent through its ability to induce differentiation in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has indicated that modifications to the aromatic ring and the nature of substituents can significantly impact both cholinesterase inhibition and anticancer properties. For instance, replacing methanesulfonamide with other sulfonamide groups may enhance selectivity towards BChE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.